Home > Products > Screening Compounds P141754 > N-{1-[4-ethyl-5-({2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-3-(methylsulfanyl)propyl}-4-methoxybenzamide
N-{1-[4-ethyl-5-({2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-3-(methylsulfanyl)propyl}-4-methoxybenzamide -

N-{1-[4-ethyl-5-({2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-3-(methylsulfanyl)propyl}-4-methoxybenzamide

Catalog Number: EVT-4301568
CAS Number:
Molecular Formula: C22H28N6O3S3
Molecular Weight: 520.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(R)-N-(4-(4-(2-Chloro-3-ethylphenyl)piperazin-1-yl)-3-hydroxybutyl)-1H-indole-2-carboxamide (R-VK4-40)

    Compound Description: R-VK4-40 is a structurally novel dopamine D3 receptor (D3R) antagonist. In rat studies, it dose-dependently reduced blood pressure and heart rate. Furthermore, it attenuated oxycodone-induced increases in blood pressure and both oxycodone or cocaine-induced increases in heart rate. []

    Relevance: While R-VK4-40 shares a different pharmacological target than the main compound (N-[1-[4-Ethyl-5-({2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-3-(methylthio)propyl]-4-methoxybenzamide), it highlights the exploration of structurally diverse compounds for therapeutic applications. The research emphasizes the importance of investigating various chemical scaffolds and their potential for modulating different biological targets. []

(R)-N-(4-(4-(3-Chloro-5-ethyl-2-methoxyphenyl)piperazin-1-yl)-3-hydroxybutyl)-1H-indole-2-carboxamide (R-VK4-116)

    Compound Description: R-VK4-116 is a novel D3R antagonist. In rat studies, it showed a dose-dependent reduction in cocaine-induced increases in both blood pressure and heart rate. []

    Relevance: Similar to R-VK4-40, R-VK4-116, while targeting a different pathway, showcases the structural diversity being investigated in medicinal chemistry research. Although not directly related to N-[1-[4-Ethyl-5-({2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-3-(methylthio)propyl]-4-methoxybenzamide in terms of structure or target, it underscores the broader context of exploring diverse chemical scaffolds for pharmacological activity. []

2-(2-((1r,4r)-4-(2-oxo-2-(quinolin-4-yl)ethyl)cyclohexyl)ethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile (SB-277,011A)

  • Relevance: SB-277,011A serves as an example of a D3R antagonist that can have undesired cardiovascular effects. While its structure and pharmacological profile differ from N-[1-[4-Ethyl-5-({2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-3-(methylthio)propyl]-4-methoxybenzamide, its inclusion in the study highlights the importance of exploring and understanding the potential side effects and safety profiles of structurally distinct D3R antagonists. []

4-({[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-N-(1,3-thiazol-2-yl) benzamide (NTB451)

    Compound Description: NTB451 is a newly identified compound found to have significant inhibitory activity on necroptosis. [] Necroptosis is a form of programmed cell death that is independent of caspase activity. [] NTB451 demonstrated inhibitory effects against necroptosis induced by various triggers, including tumor necrosis factor-alpha (TNF-α) and toll-like receptor (TLR) agonists. []

    Relevance: NTB451 shares a common 1,2,4-triazole core with N-[1-[4-Ethyl-5-({2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-3-(methylthio)propyl]-4-methoxybenzamide. The presence of this shared motif suggests that these compounds might belong to a similar chemical class or exhibit overlapping biological activities. Further investigation is needed to fully understand the implications of this structural similarity. []

5-(5-((3-((1S,5R)-1-(2-fluoro-4-(trifluoromethyl)phenyl)-3-azabicyclo[3.1.0]hexan-3-yl)propyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-4-methyloxazole (GSK598,809)

    Compound Description: GSK598,809 is a dopamine D3 receptor antagonist. Research suggests it may have adverse cardiovascular effects when used in conjunction with cocaine. []

    Relevance: While the structure of GSK598,809 deviates significantly from that of N-[1-[4-Ethyl-5-({2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-3-(methylthio)propyl]-4-methoxybenzamide, it highlights another example of a D3R antagonist. The mention of potential adverse effects with cocaine use underscores the complexities of drug interactions and emphasizes the need for comprehensive safety evaluations. []

1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone

    Compound Description: This compound exhibited notable anticancer activity in a study focused on novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives. It was identified as the most potent compound against the glioblastoma U-87 cell line. [, ]

    Relevance: This compound exhibits a striking structural similarity to N-[1-[4-Ethyl-5-({2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-3-(methylthio)propyl]-4-methoxybenzamide. Both compounds share a core 1,2,4-triazole ring structure substituted at the 3-position with a thioether linker. They also both feature aromatic substituents and an amide group. This close structural resemblance suggests the possibility of shared or related biological activities. [, ]

N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide

    Compound Description: This compound was synthesized as part of a series of 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives. It demonstrated significant antioxidant activity when screened by the DPPH radical scavenging method, exhibiting antioxidant activity approximately 1.4 times higher than ascorbic acid. [, ]

    Relevance: Although structurally distinct from N-[1-[4-Ethyl-5-({2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-3-(methylthio)propyl]-4-methoxybenzamide, it belongs to the same broader class of compounds based on the 3-[(4-methoxyphenyl)amino]propanehydrazide scaffold. This shared chemical lineage suggests a potential for common or related biological activities. [, ]

3-((4-methoxyphenyl)amino)-N’-(1-(naphthalen-1-yl)ethylidene)propanehydrazide

    Compound Description: This is another compound within the series of 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives. Like the previous compound, it exhibited significant antioxidant activity, approximately 1.4 times higher than ascorbic acid, as measured by the DPPH radical scavenging method. [, ]

    Relevance: Similar to the previous compound, this molecule shares the 3-[(4-methoxyphenyl)amino]propanehydrazide structural motif with N-[1-[4-Ethyl-5-({2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-3-(methylthio)propyl]-4-methoxybenzamide. This shared structural feature, despite significant differences in other parts of the molecule, indicates a potential for common or related biological activities and warrants further investigation. [, ]

Properties

Product Name

N-{1-[4-ethyl-5-({2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-3-(methylsulfanyl)propyl}-4-methoxybenzamide

IUPAC Name

N-[1-[4-ethyl-5-[2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]-3-methylsulfanylpropyl]-4-methoxybenzamide

Molecular Formula

C22H28N6O3S3

Molecular Weight

520.7 g/mol

InChI

InChI=1S/C22H28N6O3S3/c1-5-28-19(26-27-22(28)34-13-18(29)25-21-23-14(2)12-33-21)17(10-11-32-4)24-20(30)15-6-8-16(31-3)9-7-15/h6-9,12,17H,5,10-11,13H2,1-4H3,(H,24,30)(H,23,25,29)

InChI Key

SFVKSBBZNVSQRI-UHFFFAOYSA-N

SMILES

CCN1C(=NN=C1SCC(=O)NC2=NC(=CS2)C)C(CCSC)NC(=O)C3=CC=C(C=C3)OC

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=NC(=CS2)C)C(CCSC)NC(=O)C3=CC=C(C=C3)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.